

Improving PF-3758309 dihydrochloride bioavailability in vivo

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Compound of Interest

Compound Name: PF-3758309 dihydrochloride

Cat. No.: B1150305

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Technical Support Center: PF-3758309 Dihydrochloride

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with **PF-3758309 dihydrochloride**, focusing on strategies to improve its in vivo bioavailability.

Troubleshooting Guide Issue: Poor or inconsistent oral bioavailability in preclinical models.

Researchers may observe low or variable plasma concentrations of PF-3758309 following oral administration in animal models. This can be attributed to several factors, including its poor aqueous solubility and potential for high efflux.

Possible Causes and Troubleshooting Steps:

- Poor Solubility and Dissolution: PF-3758309 free base is practically insoluble in water.[1][2]
 While the dihydrochloride salt improves aqueous solubility, precipitation in the gastrointestinal (GI) tract can still limit absorption.
 - pH adjustment: The solubility of the dihydrochloride salt is pH-dependent. Consider using a buffered formulation to maintain a lower pH in the local GI environment and keep the



drug in solution.

- Co-solvents: For preclinical studies, using a mixture of solvents can enhance solubility. A
 formulation containing DMSO, PEG300, Tween80, and water has been described for in
 vivo use.[2]
- Amorphous solid dispersions: This technique involves dispersing the drug in a polymer matrix to maintain it in a higher-energy, more soluble amorphous state.[3]
- Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS) or lipid-based systems can improve solubility and enhance absorption through lymphatic transport, potentially bypassing first-pass metabolism.[3][4]
- High Efflux: The compound's structure may make it a substrate for efflux transporters like Pglycoprotein (P-gp) in the gut wall, actively pumping it out of cells and back into the intestinal lumen.
 - Co-administration with P-gp inhibitors: While not a long-term clinical strategy, for preclinical mechanism-of-action studies, co-dosing with a known P-gp inhibitor (e.g., verapamil, cyclosporine A) can help determine if efflux is a major barrier.
 - Formulation with excipients that inhibit efflux: Certain excipients, such as some grades of
 Tween and Cremophor, have been shown to have P-gp inhibitory effects.
- First-Pass Metabolism: Significant metabolism in the liver after absorption from the gut can reduce the amount of active drug reaching systemic circulation.
 - Metabolism inhibitors: Co-administration with inhibitors of relevant cytochrome P450
 (CYP) enzymes can elucidate the impact of first-pass metabolism in preclinical studies.[4]

Issue: Difficulty in preparing a stable and consistent formulation for in vivo studies.

The physicochemical properties of **PF-3758309 dihydrochloride** can present challenges in creating a homogenous and stable formulation suitable for administration.

Troubleshooting Steps:



- Vehicle Selection: The choice of vehicle is critical. For intraperitoneal (IP) administration in xenograft models, a suspension in 2% carboxymethyl cellulose has been used.[5] For oral gavage, a solution or a well-dispersed suspension is preferable.
- Solubilization Techniques: Gentle warming and sonication can aid in dissolving the compound, especially when preparing stock solutions in solvents like DMSO or ethanol.[1]
- Particle Size Reduction: For suspension formulations, reducing the particle size of the active pharmaceutical ingredient (API) can improve the dissolution rate and absorption.[6]

Frequently Asked Questions (FAQs)

Q1: What is the known oral bioavailability of PF-3758309?

A1: Preclinical data showed moderate and variable oral bioavailability in rats (20%) and dogs (39-76%).[7][8] However, in a phase I clinical trial, the oral bioavailability in humans was very low, at approximately 1%, which led to the termination of the trial.[8][9]

Q2: What are the solubility properties of PF-3758309 and its dihydrochloride salt?

A2: The free base of PF-3758309 is insoluble in water.[1] It is soluble in DMSO (≥24.53 mg/mL) and ethanol (≥101.4 mg/mL with gentle warming).[1] The dihydrochloride salt is soluble in water (up to 56.35 mg/mL) and DMSO (up to 56.35 mg/mL).[10]

Q3: Are there any suggested starting formulations for preclinical oral dosing?

A3: While specific oral formulations from the primary literature are scarce, a common approach for poorly soluble compounds is to use a vehicle containing a mixture of solubilizing agents. A suggested formulation for in vivo use involves dissolving a concentrated stock in DMSO and then diluting it with PEG300, Tween80, and finally water or a saline solution.[2] For example, a 1:8:1:10 ratio of DMSO:PEG300:Tween80:water could be a starting point.

Q4: Besides formulation, what other strategies could improve the systemic exposure of PF-3758309?

A4: Beyond formulation, other approaches to consider include:



- Prodrugs: Designing a prodrug that masks the features responsible for poor absorption or high efflux, which then converts to the active PF-3758309 in vivo.
- Nanoparticles: Encapsulating the drug in nanoparticles can increase its surface area, improve solubility, and potentially alter its absorption pathway.[3]
- Permeation enhancers: These are compounds that can transiently increase the permeability of the intestinal epithelium, allowing for greater drug absorption.[4]

Data Presentation

Table 1: Reported Oral Bioavailability of PF-3758309

Species	Oral Bioavailability (%)	Reference
Rat	20	[7][8]
Dog	39 - 76	[7][8]
Human	~1	[8][9]

Table 2: Solubility of PF-3758309 and its Dihydrochloride Salt

Form	Solvent	Solubility	Reference
Free Base	Water	Insoluble	[1][2]
Free Base	DMSO	≥24.53 mg/mL	[1]
Free Base	Ethanol	≥101.4 mg/mL (with warming)	[1]
Dihydrochloride	Water	56.35 mg/mL	[10]
Dihydrochloride	DMSO	56.35 mg/mL	[10]

Experimental Protocols

Protocol 1: Preparation of a Solubilized Formulation for Oral Gavage

Troubleshooting & Optimization





This protocol is a general example based on common practices for compounds with poor solubility.

- Prepare a stock solution: Dissolve PF-3758309 dihydrochloride in 100% DMSO to a concentration of 100 mg/mL. Gentle warming (37°C) and vortexing may be required.[1]
- Prepare the vehicle: In a separate tube, mix PEG300 and Tween80 in a 9:1 ratio.
- Combine stock and vehicle: Slowly add the DMSO stock solution to the PEG300/Tween80 mixture to achieve the desired intermediate concentration. For a final dosing solution of 10 mg/mL, you might mix 1 part DMSO stock with 9 parts of the PEG300/Tween80 mixture.
- Final dilution: For the final dosing solution, add an equal volume of sterile water or saline to the mixture from step 3 and vortex thoroughly. The final vehicle composition would be approximately 5% DMSO, 45% PEG300, 5% Tween80, and 45% water.
- Administration: Administer the freshly prepared formulation to the animals via oral gavage.
 Ensure the solution is clear and free of precipitates before dosing.

Protocol 2: Preparation of a Suspension for Intraperitoneal Injection

This protocol is adapted from a method used in xenograft studies with PF-3758309.[5]

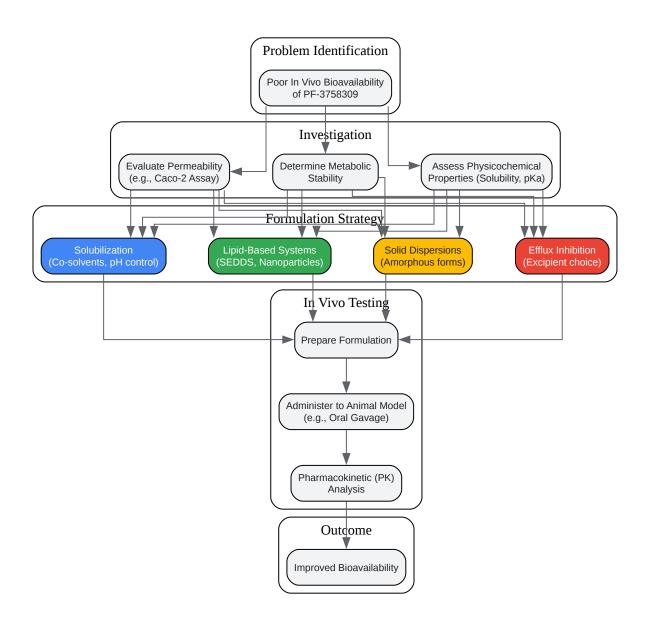
- Prepare the vehicle: Prepare a 2% (w/v) solution of carboxymethyl cellulose (CMC) in sterile water. This may require heating and stirring to fully dissolve. Allow the solution to cool to room temperature.
- Weigh the compound: Accurately weigh the required amount of PF-3758309 dihydrochloride.
- Create a paste: Add a small amount of the 2% CMC vehicle to the powdered compound and triturate to form a smooth paste. This prevents clumping.
- Dilute to final volume: Gradually add the remaining CMC vehicle to the paste while continuously stirring or vortexing to ensure a uniform suspension.



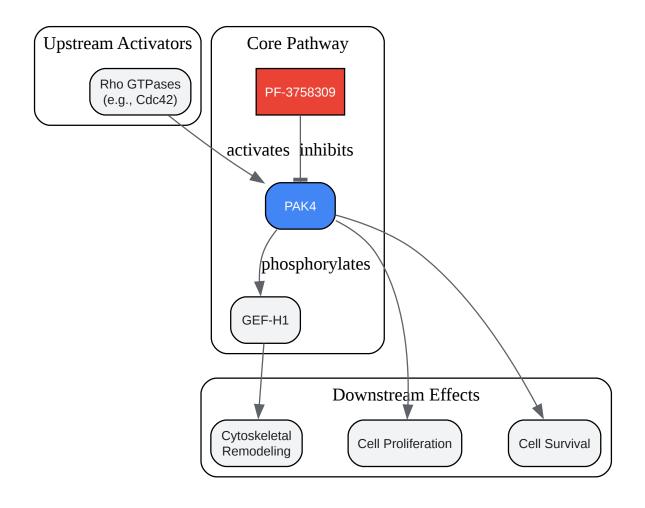
• Administration: Administer the suspension immediately via intraperitoneal injection, ensuring the suspension is well-mixed before drawing each dose.

Visualizations









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